
Iodure de perfluorobutyle
Vue d'ensemble
Description
Perfluorobutyl iodide is an organofluorine compound with the molecular formula C4F9I. It is a clear, colorless liquid with a pungent odor and is known for its high stability and unique chemical properties. This compound is widely used in various industrial and scientific applications due to its ability to act as a precursor for perfluoroalkyl radicals.
Applications De Recherche Scientifique
Perfluorobutyl iodide has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various perfluoroalkyl compounds, which are important in the development of new materials and catalysts.
Biology: It is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It is used in the development of fluorinated pharmaceuticals and imaging agents for medical diagnostics.
Industry: It is utilized in the production of fluorinated surfactants, lubricants, and coatings due to its unique chemical properties.
Mécanisme D'action
Target of Action
Perfluorobutyl iodide is a versatile compound that has been used in various chemical reactions. Its primary targets are azoles and phenols . In the presence of acetonitrile and sodium hydride (NaH), it assists in the cyanomethylation of these compounds . It has also been found to have significant platelet inhibition abilities .
Mode of Action
Perfluorobutyl iodide interacts with its targets through a transition-metal-free cyanomethylation process . This involves the cleavage of the C–H bond in acetonitrile, leading to the formation of a cyanomethyl radical . The reaction proceeds smoothly under mild conditions, resulting in cyanomethylated products .
Biochemical Pathways
The cyanomethylation of azoles and phenols facilitated by perfluorobutyl iodide affects the biochemical pathways of these compounds . The cyanomethyl group introduced to the azoles and phenols can serve as a potent synthetic block for the construction of diverse complex molecules .
Pharmacokinetics
Its use in the formation of perfluorotributylamine nanoparticles (pftba@alb) suggests it may have a role in enhancing the permeability of tumor blood vessels .
Result of Action
The cyanomethylation of azoles and phenols with acetonitrile results in the formation of cyanomethylated products . These products are formed in moderate to high yields . In the context of platelet inhibition, perfluorobutyl iodide has been found to increase the number of tumor-infiltrating CD8+ and CD4+ T cells .
Action Environment
The action of perfluorobutyl iodide can be influenced by environmental factors. For instance, the cyanomethylation reaction it facilitates occurs under mild conditions . Moreover, its role in platelet inhibition and enhancing the permeability of tumor blood vessels suggests that its efficacy may be influenced by the physiological environment .
Analyse Biochimique
Biochemical Properties
It has been used in the cyanomethylation of azoles and phenols with acetonitrile This suggests that Perfluorobutyl iodide may interact with certain enzymes and proteins involved in these reactions
Cellular Effects
Perfluorocarbon compounds, which include Perfluorobutyl iodide, have been shown to inhibit platelet activation and promote the infiltration of T cells in tumor cells . This suggests that Perfluorobutyl iodide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been used in a transition-metal-free cyanomethylation of azoles and phenols with acetonitrile . This reaction involves the cyanomethyl radical through C–H bond cleavage in acetonitrile
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluorobutyl iodide can be synthesized through several methods. One common method involves the reaction of perfluorobutyl alcohol with iodine in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the direct iodination of perfluorobutane using iodine and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, perfluorobutyl iodide is produced using large-scale reactors where the reaction conditions are carefully monitored to optimize yield and minimize by-products. The process involves the continuous addition of reactants and the removal of the product through distillation. Advanced purification techniques, such as fractional distillation and chromatography, are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorobutyl iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: It can be reduced to perfluorobutyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to perfluorobutyl alcohol using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is conducted in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide are used as oxidizing agents, and the reactions are performed in aqueous or organic solvents under controlled temperature conditions.
Major Products
Substitution: Products include perfluorobutyl alcohol, perfluorobutyl cyanide, and perfluorobutyl amines.
Reduction: The major product is perfluorobutyl hydride.
Oxidation: The primary product is perfluorobutyl alcohol.
Comparaison Avec Des Composés Similaires
Perfluorobutyl iodide can be compared with other perfluoroalkyl iodides, such as perfluorooctyl iodide and perfluorodecyl iodide. While all these compounds share similar chemical properties, perfluorobutyl iodide is unique due to its shorter carbon chain, which results in different physical properties and reactivity. For example, perfluorobutyl iodide has a lower boiling point and higher vapor pressure compared to its longer-chain counterparts, making it more suitable for certain applications.
List of Similar Compounds
- Perfluorooctyl iodide
- Perfluorodecyl iodide
- Perfluorododecyl iodide
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRFXXCKHGIFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047583 | |
| Record name | Nonafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pinkish liquid with a pungent odor; [3M MSDS] | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
423-39-2 | |
| Record name | Perfluorobutyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4357HS8BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


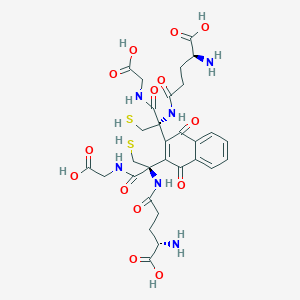
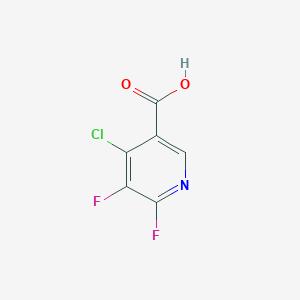
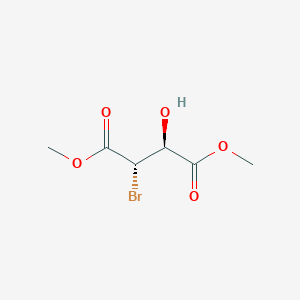
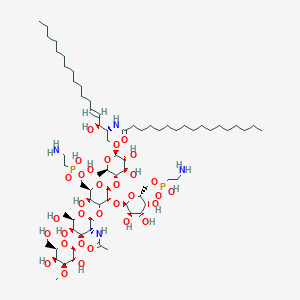
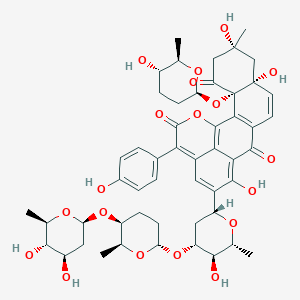
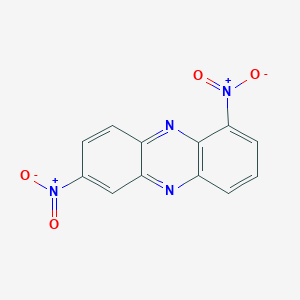
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
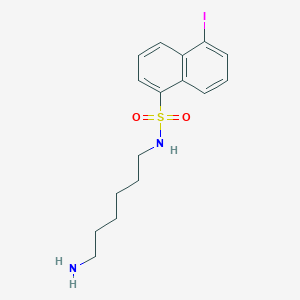
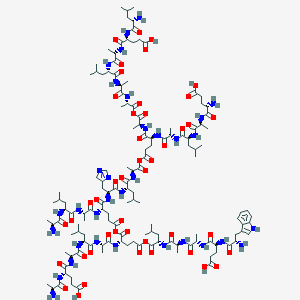
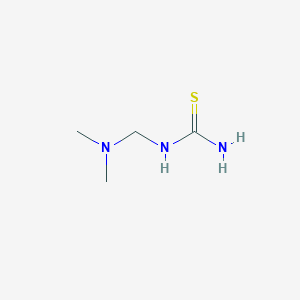
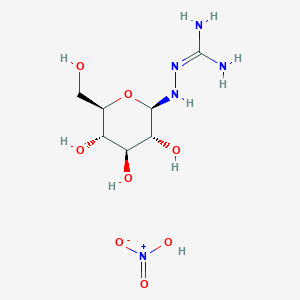
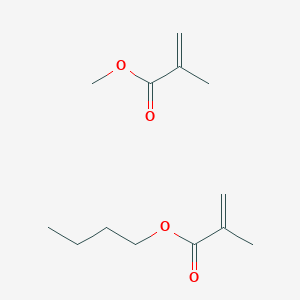
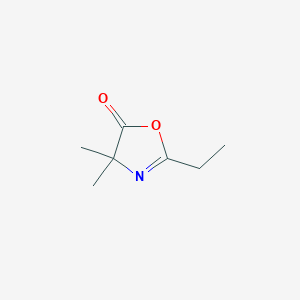
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
